1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid
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Overview
Description
1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid is a unique chemical compound characterized by its cyano and difluorocyclobutane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid derivatives with fluorinating agents. One common method includes the use of difluorocarbene precursors under controlled conditions to introduce the difluoro groups into the cyclobutane ring. The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluorocyclobutane moiety can mimic other functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with molecular targets through its cyano and difluorocyclobutane groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The difluorocyclobutane moiety can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design .
Comparison with Similar Compounds
- 1-Cyano-3-fluorocyclobutane-1-carboxylic acid
- 1-Cyano-3-methylcyclobutane-1-carboxylic acid
- 3,3-Difluorocyclobutanecarboxylic acid
Comparison: 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid stands out due to the presence of both cyano and difluorocyclobutane groups, which confer unique chemical and biological properties. Compared to its analogs, this compound offers enhanced stability and reactivity, making it a versatile building block in synthetic chemistry and a promising candidate in pharmaceutical research .
Properties
CAS No. |
2913267-72-6 |
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Molecular Formula |
C6H5F2NO2 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
1-cyano-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)1-5(2-6,3-9)4(10)11/h1-2H2,(H,10,11) |
InChI Key |
NDWIHLWZNLOVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C#N)C(=O)O |
Origin of Product |
United States |
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